molecular formula C6H4O2S B153583 Thiophene-2,4-dicarbaldehyde CAS No. 932-93-4

Thiophene-2,4-dicarbaldehyde

Cat. No. B153583
CAS RN: 932-93-4
M. Wt: 140.16 g/mol
InChI Key: JJUMWUDQTQMMGT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene-2-carbaldehyde derivatives has been explored through various chemical reactions. For instance, the synthesis of copper(II) complexes derived from thiophene-2-carbaldehyde thiosemicarbazone has been achieved, resulting in compounds with distorted square-planar geometry and potential biological activity against certain cell lines . Additionally, thiophene-2-carbaldehyde has been polymerized using hydrochloric acid as a catalyst, forming polymers with spherical particles that exhibit rough surfaces . Furthermore, the condensation of thiophene dicarbaldehydes with aromatic amines has led to the formation of compounds with potential analgesic and anti-inflammatory properties . The use of thienyl stannane and palladium-catalyzed Stille coupling has also been employed to synthesize derivatives with photoluminescence properties .

Molecular Structure Analysis

The molecular structure of thiophene-2-carbaldehyde derivatives has been elucidated through various spectroscopic techniques. The copper(II) complexes exhibit a monomeric structure with bidentate thiosemicarbazone ligands . The polymer derived from thiophene-2-carbaldehyde has been characterized by FT/IR, 1H-NMR, EDX, and XPS, confirming its structure . The crystal and molecular structures of chalcones derived from thiophene-3-carbaldehyde have been described, revealing the influence of different substituents on the planarity of the molecules .

Chemical Reactions Analysis

Thiophene-2-carbaldehyde derivatives undergo various chemical reactions. The copper(II) complexes react with glutathione, leading to the reduction of the metal ion and substitution of the ligand, which is related to their cytotoxicity . The condensation products between thiophene dicarbaldehydes and aromatic amines have been studied, with labeling experiments and NMR spectral analysis providing evidence for the reaction mechanisms . Samarium diiodide has been used to promote coupling reactions of thiophene-2-carbaldehyde, resulting in hydroxyalkylations and S-alkylations .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene-2-carbaldehyde derivatives have been characterized. The copper(II) complexes show spectroscopic features that suggest metal to ligand pi-backdonation and weak magnetic exchange interactions . The polymerized thiophene-2-carbaldehyde exhibits morphological properties with an average diameter of 127 nanometers for the spherical particles . The photoluminescence properties of a synthesized derivative show absorption bands corresponding to π-π transitions and emissive peaks in both chloroform solution and solid state . The radical anions of thiophen-2,5-dicarbaldehyde and related derivatives have been analyzed through ESR spectroscopy, revealing the existence of rotational isomers .

Scientific Research Applications

Synthesis and Optical Properties

Thiophene-2,4-dicarbaldehyde and its derivatives have been extensively researched for their synthesis and optical properties. For instance, a study investigated the synthesis of 2-functionally substituted 4,5-dihydrothieno[3,2-c]quinolines using N-Protected 4-(anilinomethyl)thiophene-2-carbaldehydes. These compounds demonstrated moderate to high fluorescence quantum yields, making them potential candidates for applications like invisible ink dyes (Bogza et al., 2018).

Polymerization Studies

Polymerization of thiophene derivatives, including thiophene-2-carbaldehyde, has been explored using various catalysts. A study polymerized thiophene-2-carbaldehyde using hydrochloric acid as a catalyst, resulting in polymers with specific morphological properties, such as spherical particles with rough surfaces (Al-Hamdan et al., 2021).

Physicochemical Properties

Research into the structure-physicochemical properties relationship of thiophene derivatives has been conducted. One such study synthesized symmetrically substituted thiazolo[5,4-d]thiazoles using substituted thiophene-2-carbaldehydes, with a focus on understanding the relationship between structure and physicochemical properties (Tokárová & Biathová, 2018).

Sensor Applications

Thiophene-2-carbaldehyde has been used in the development of fluorescent sensors. For example, 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde (ECTC) was synthesized and characterized as a fluorescent sensor for ferric ions, exhibiting strong quenching of fluorescence in the presence of Fe3+ ions (Zhang et al., 2016).

Corrosion Inhibition

Thiophene derivatives have been evaluated for their corrosion inhibitory properties. A study on thiophene-2-carbaldehyde derivatives found them to be effective corrosion inhibitors for aluminum alloy in an acidic medium, with high inhibition efficiency observed (Arrousse et al., 2022).

Organic Semiconductors

Thiophene-based materials, including thiophene-2-carbaldehyde derivatives, have gained interest for their semiconductor properties. These compounds have been used in the fabrication of electronic and optoelectronic devices due to their semiconductor and fluorescent characteristics (Barbarella et al., 2005).

Cytotoxicity Studies

Thiophene derivatives have also been studied for their cytotoxicity. For example, Thiophene-2-carbaldehyde N(4)-cyclohexylthiosemicarbazone and its diorganotin(IV) complex showed enhanced cytotoxicity against specific cancer cell lines compared to the free ligand (Zhang et al., 2015).

Safety And Hazards

When handling Thiophene-2,4-dicarbaldehyde, it is advised to avoid breathing its mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be worn . It is also recommended to keep away from heat, sparks, open flames, and hot surfaces .

Future Directions

Thiophene-based compounds, including Thiophene-2,4-dicarbaldehyde, have potential applications in various fields. They play a vital role in medicinal chemistry, helping to improve advanced compounds with a variety of biological effects . They are also used in the production of certain types of polymers, notably polythiophenes, which are used extensively in the field of material science, specifically in the production of organic semiconductors, solar cells, and light-emitting diodes (LEDs) .

properties

IUPAC Name

thiophene-2,4-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O2S/c7-2-5-1-6(3-8)9-4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUMWUDQTQMMGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362852
Record name thiophene-2,4-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiophene-2,4-dicarbaldehyde

CAS RN

932-93-4
Record name thiophene-2,4-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiophene-2,4-dicarboxaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M FARNIER, S SOTH… - CANADIAN …, 1976 - NATL RESEARCH COUNCIL …
Number of citations: 0

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